メバナジン

概要

説明

メバナジンは、アクトモールという商品名でも知られており、ヒドラジン系化学物質に属するモノアミン酸化酵素阻害剤です。 1960年代には主に抗うつ剤として使用されていましたが、肝毒性の可能性からその後は販売中止となりました 。 メバナジンは、モノアミン酸化酵素の強力な阻害作用で知られており、フェニプラジンよりも効果が高く、治療指数も大きくなっています .

2. 製法

メバナジンの合成は、フェニルエチルアミンとヒドラジンの反応によって行われます。この反応は、通常、目的の生成物が生成されるように制御された条件下で行われます。メバナジンの工業的生産方法は、市場から撤退しているため、詳細な情報はあまり公開されていません。 実験室での合成は、以下の手順で行われます。

フェニルエチルアミンとヒドラジンの反応: この手順では、ヒドラジンがフェニルエチルアミンに求核攻撃し、メバナジンが生成されます。

精製: 粗生成物は、再結晶やクロマトグラフィーなどの技術を用いて精製し、純粋なメバナジンを得ます。

科学的研究の応用

Chemistry: Mebanazine’s ability to inhibit monoamine oxidase has made it a subject of interest in the study of enzyme inhibitors.

Biology: Research has explored the effects of Mebanazine on neurotransmitter levels and its potential use in treating neurological disorders.

Medicine: Although withdrawn, Mebanazine was initially used as an antidepressant. Its mechanism of action and effects on monoamine oxidase continue to be studied for potential therapeutic applications.

Industry: Due to its hepatotoxicity, Mebanazine’s industrial applications are limited. its chemical properties make it a useful compound for research purposes.

作用機序

メバナジンは、セロトニン、ノルエピネフリン、ドーパミンなどのモノアミン神経伝達物質の分解を担う酵素であるモノアミン酸化酵素を阻害することで、その効果を発揮します 。この酵素を阻害することで、メバナジンは脳内のこれらの神経伝達物質のレベルを高め、抗うつ効果をもたらします。メバナジンの分子標的は、モノアミン酸化酵素の活性部位であり、ここでメバナジンは共有結合を形成し、酵素の活性を阻害します。

生化学分析

Biochemical Properties

Mebanazine is a potent MAOI, more potent than pheniprazine, and has a greater therapeutic index . As an MAOI, it interacts with the enzyme monoamine oxidase, inhibiting its activity . This inhibition can affect the metabolism of various neurotransmitters, including serotonin, norepinephrine, and dopamine .

Cellular Effects

Mebanazine’s primary cellular effect is the inhibition of monoamine oxidase, which can lead to an increase in the levels of certain neurotransmitters in the brain . This can influence various cellular processes, including cell signaling pathways and gene expression . Due to its hepatotoxicity, it may also have adverse effects on cellular metabolism .

Molecular Mechanism

The molecular mechanism of Mebanazine involves the inhibition of the enzyme monoamine oxidase . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain .

Temporal Effects in Laboratory Settings

It is known that Mebanazine was withdrawn due to hepatotoxicity, suggesting that it may have long-term adverse effects on cellular function .

Dosage Effects in Animal Models

It is known that Mebanazine is a more potent MAOI than pheniprazine, suggesting that it may have a strong effect even at low dosages .

Metabolic Pathways

Mebanazine is involved in the metabolic pathway of monoamine neurotransmitters, as it inhibits the enzyme monoamine oxidase . This inhibition can affect the metabolism of various neurotransmitters, including serotonin, norepinephrine, and dopamine .

Transport and Distribution

As a small molecule, it is likely to be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

As a small molecule, it is likely to be able to cross cell membranes and distribute throughout the cell .

準備方法

The synthesis of Mebanazine involves the reaction of phenylethylamine with hydrazine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods for Mebanazine are not well-documented due to its withdrawal from the market. laboratory synthesis involves the following steps:

Reaction of Phenylethylamine with Hydrazine: This step involves the nucleophilic attack of hydrazine on phenylethylamine, leading to the formation of Mebanazine.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure Mebanazine.

化学反応の分析

メバナジンは、次のようなさまざまな化学反応を起こします。

酸化: メバナジンは、さまざまな酸化生成物を形成するために酸化される可能性があります。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: メバナジンの還元は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: メバナジンは、官能基の1つが別の基に置換される置換反応を起こす可能性があります。置換反応の一般的な試薬には、ハロゲンやアルキル化剤などがあります。

これらの反応で形成される主な生成物は、使用される特定の条件や試薬によって異なります。

4. 科学研究への応用

化学: メバナジンは、モノアミン酸化酵素を阻害する能力から、酵素阻害剤の研究において注目されています。

生物学: メバナジンの神経伝達物質レベルへの影響や神経疾患の治療における潜在的な使用の可能性に関する研究が行われています。

医学: 販売中止となりましたが、メバナジンは当初、抗うつ剤として使用されていました。モノアミン酸化酵素に対するメバナジンの作用機序と効果は、潜在的な治療用途について現在も研究されています。

工業: 肝毒性があるため、メバナジンの工業的な用途は限定されています。しかし、その化学的性質は、研究目的では有用な化合物となっています。

類似化合物との比較

メバナジンは、フェネルジンやフェニプラジンなど、他のモノアミン酸化酵素阻害剤と類似しています。しかし、化学構造と効力が異なります。

フェネルジン: 抗うつ剤として使用される、ヒドラジン系の別のモノアミン酸化酵素阻害剤。

フェニプラジン: メバナジンと類似していますが、治療指数と効力は異なります。

生物活性

Mebanazine, a monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class, was primarily used as an antidepressant in the 1960s. Despite its initial therapeutic promise, it was withdrawn from the market due to serious side effects, including hepatotoxicity. This article explores the biological activity of mebanazine, including its pharmacological effects, mechanisms of action, and relevant clinical studies.

- Chemical Formula : CHN

- Molar Mass : 136.198 g/mol

- IUPAC Name : 1-(2-methylphenyl)-2-methylhydrazine

Mebanazine is structurally related to other hydrazine derivatives, which are known for their MAOI properties. Its mechanism involves the inhibition of monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.

Mebanazine acts by inhibiting the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of monoamines. This inhibition results in elevated levels of neurotransmitters that are crucial for mood regulation. The compound has been shown to have a greater therapeutic index compared to some other MAOIs, suggesting a more favorable safety profile in certain contexts .

Hypoglycemic Effects

Research has indicated that mebanazine may exhibit hypoglycemic activity. A study involving patients with diabetes demonstrated that mebanazine improved glucose tolerance significantly when added to their treatment regimen. Specifically:

- Study Findings :

Mutagenicity and Carcinogenicity

The mutagenic potential of mebanazine has been evaluated alongside other hydrazine derivatives. In a study assessing DNA-damaging activity, mebanazine was found to induce DNA fragmentation in vivo. It was part of a broader analysis where several hydrazine compounds were tested for mutagenicity using the Ames test:

- Results :

Initial Clinical Trials

Mebanazine underwent clinical trials in the 1960s, showing promise as an effective MAOI for treating depression. A notable trial reported significant improvements in depressive symptoms among participants treated with mebanazine compared to placebo . However, concerns regarding its safety profile led to its eventual withdrawal from clinical use.

Case Studies

A comprehensive review of case studies indicates varied outcomes associated with mebanazine treatment:

- Case Study Highlights :

Summary Table of Biological Activities

| Activity | Findings |

|---|---|

| MAO Inhibition | Increased levels of serotonin and norepinephrine |

| Hypoglycemic Action | Improved glucose tolerance in diabetic patients |

| Mutagenicity | Induced DNA fragmentation; positive Ames test results |

| Clinical Efficacy | Effective in treating depression but with safety concerns |

特性

IUPAC Name |

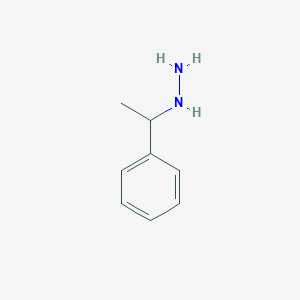

1-phenylethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRZAEJMHSGZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2126-84-3 (oxalate), 3979-76-8 (monosulfate) | |

| Record name | Mebanazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50859848 | |

| Record name | (1-Phenylethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65-64-5 | |

| Record name | Mebanazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebanazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebanazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebanazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBANAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5R55CJ4CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Mebanazine?

A1: Mebanazine is a monoamine oxidase inhibitor (MAOI). [, , , ] It exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters like serotonin, noradrenaline, and dopamine. [, , , , , , ]

Q2: What is the molecular formula and weight of Mebanazine?

A4: The molecular formula of Mebanazine is C9H12N2, and its molecular weight is 148.21 g/mol. [, ]

Q3: How is Mebanazine metabolized in the body?

A5: Studies in rats indicate that Mebanazine is primarily excreted unchanged in the urine. [] A small percentage is metabolized, with acid-labile conjugates, possibly N-glucuronides, identified as major biliary metabolites. []

Q4: Does Mebanazine cross the blood-brain barrier?

A7: While not directly addressed in the provided research, Mebanazine's effect on brain neurotransmitter levels strongly suggests it can cross the blood-brain barrier. [, , ]

Q5: What in vivo models have been used to study Mebanazine's effects?

A8: Researchers have used rat models to investigate Mebanazine's impact on insulin sensitivity, hypoglycemia, and growth hormone. [, , ] Cat models have been employed to study its interaction with the sympathetic nervous system and effects on blood pressure. [, ] Fowl models have been used to explore its influence on sleep-wake cycles and monoaminergic pathways. [, , ]

Q6: What are the potential toxicities associated with Mebanazine?

A10: Mebanazine, like other hydrazine MAOIs, has been associated with potential hepatotoxicity. [, , ] It can also induce DNA damage in the liver and lungs of mice. [, ] Additionally, Mebanazine can potentiate the effects of various drugs, including pethidine, leading to potentially dangerous interactions. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。